Compound Description: This compound was synthesized over nine steps starting with 2,3-dichloropyridine. It demonstrated significant insecticidal activity against Plutella xylostella, achieving 100% mortality at a concentration of 1 ppm. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. It demonstrates a 24-fold selectivity for Akt1 over Akt2 and exhibits promising anticancer activity. []
Relevance: This compound shares the 1-methyl-1H-pyrazole substructure with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. The variation in the attachment point of the pyrazole ring (3-position for Hu7691 and 5-position for the target compound) highlights the exploration of different substitution patterns within this heterocyclic system. []
Compound Description: This series of compounds was synthesized through a one-pot Hantzsch condensation reaction. Several derivatives displayed broad-spectrum antibacterial activity, with compounds 5k, 5h, and 5a showing particular promise. These compounds also showed promising antioxidant activities. []
Relevance: The commonality between these compounds and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one lies in the 1H-pyrazol-3-yl scaffold. The extensive modifications to the pyrazole ring in these derivatives illustrate the potential for diversification and exploration of various biological activities within this class. []
Compound Description: AMG 337 is a potent and selective MET kinase inhibitor with promising antitumor activity. It demonstrates nanomolar inhibition of MET kinase activity and exhibits favorable pharmacokinetic properties. []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl subunit with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. Although the core structures differ significantly, the presence of the shared substituted pyrazole ring suggests a potential role of this moiety in binding to specific targets. []
Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). It has favorable properties for development as a positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
Relevance: Similar to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, MG2-1812 incorporates a 1-methyl-1H-pyrazol-3-yl group. The key difference lies in the linker between this group and the core structure. In MG2-1812, a methoxy group acts as the linker, whereas the target compound has a direct bond. This variation highlights how subtle modifications can significantly influence biological activity and target selectivity. []
Compound Description: This compound is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. PF-2545920 is the first reported clinical candidate for this mechanism in the treatment of schizophrenia. []
Relevance: Both PF-2545920 and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one share the 1-methyl-1H-pyrazol-3-yl structural motif. The presence of this shared moiety in compounds targeting vastly different biological targets highlights its potential as a versatile building block in medicinal chemistry. []
Compound Description: These compounds were designed as potential tubulin polymerization inhibitors based on the inhibitory effects of CA-4 analogues and indoles on this process. Some of these derivatives demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []
Compound Description: This series of compounds was synthesized and evaluated for their insecticidal and fungicidal activities. They displayed modest insecticidal activity but showed significant promise as fungicides, particularly against Physalospora piricola. []
Relevance: Like 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, these compounds feature a 3-bromo-1H-pyrazol-5-yl unit. The presence of a halogenated pyrazole in both cases emphasizes the interest in this structural motif for developing bioactive molecules. []
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery. It shows promise as a therapy for neovascular age-related macular degeneration, demonstrating efficacy in rodent models of choroidal neovascularization (CNV). []
Relevance: This compound shares the pyrazole ring system with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, with both incorporating a 1-methyl-1H-pyrazol-3-yl group. Although the core structures are distinct, this shared feature highlights the prevalence of this particular pyrazole substitution pattern in medicinal chemistry. []
Compound Description: This class of compounds represents a novel series of potent and selective monoamine oxidase B (MAO-B) inhibitors. These compounds demonstrate efficacy in enhancing memory and cognition in rodent models. []
Relevance: Similar to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, these compounds contain a 1-methyl-1H-pyrazol-3-yl group. The presence of this shared motif across different chemical series underscores its importance as a building block for developing bioactive molecules. []
Compound Description: These novel derivatives were designed using molecular hybridization techniques. Biological evaluations revealed promising inhibitory activity against α-glucosidase and α-amylase, suggesting potential antidiabetic properties. []
Relevance: The connection to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one lies in the shared 4,5-dihydro-1H-pyrazol-3-yl scaffold. This structural similarity highlights the use of this specific pyrazoline ring system in diverse medicinal chemistry programs. []
Compound Description: These derivatives, synthesized using microwave-assisted thermal annulation, showed notable antibacterial activity. In particular, 3-(5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (3j) exhibited potent antibacterial activity with promising MIC and MBC values. []
Relevance: The shared structural feature with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one lies in the 4,5-dihydro-1H-pyrazol-3-yl group, a core component in both compound classes. This emphasizes the versatility of this pyrazoline moiety for developing compounds with potential therapeutic applications. []
Compound Description: AZD1480 acts as a potent Jak2 inhibitor and shows promise for treating myeloproliferative neoplasms. []
Relevance: While not structurally identical to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, AZD1480 incorporates a closely related 5-methyl-1H-pyrazol-3-yl group, highlighting the recurring use of substituted pyrazoles in medicinal chemistry for targeting various kinases. []
Compound Description: This compound, synthesized through a three-step process involving Buchwald-Hartwig amination and regioselective nucleophilic aromatic substitution, was evaluated for its inhibitory potency against kinases with a cysteine in the hinge region. []
Relevance: Both this compound and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one feature a 1-methyl-1H-pyrazol-yl group. This structural commonality, despite different core scaffolds, demonstrates the interest in incorporating this specific pyrazole substitution pattern in drug discovery efforts. []
Compound Description: This compound was synthesized efficiently through a one-pot, two-step solvent-free condensation/reduction sequence. []
Relevance: The common feature between this compound and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is the 1-methyl-1H-pyrazol-yl moiety. The difference lies in the substitution pattern on the pyrazole ring, with the related compound having a tert-butyl group at the 3-position and the target compound having a bromine atom at the same position. []
Compound Description: This compound is a key intermediate in the synthesis of herbicides. []
Relevance: It shares the 1-methyl-1H-pyrazol-3-yl substructure with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, but incorporates additional halogen and trifluoromethyl substitutions on the pyrazole ring. []
Compound Description: This series of compounds displayed promising insecticidal and fungicidal activities. Notably, some compounds exhibited significant growth inhibitory rates against the plant fungi Physalospora piricola. []
Relevance: These compounds and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one share the 3-bromo-1H-pyrazol-5-yl unit, further emphasizing the importance of this structural motif in the development of compounds with agricultural applications. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of oncogenic EGFR mutants. It demonstrates potent activity against common EGFR mutations, while showing selectivity over wild-type EGFR. []
Relevance: While featuring a distinct core structure, PF-06747775 incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl group, which shares a similar substitution pattern with the 1-methyl-1H-pyrazol-3-yl group in 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. This similarity in the substitution pattern, despite differences in the core scaffold and attachment point, highlights the exploration of various substituted pyrazoles in drug discovery. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants. It shows minimal activity against wild-type EGFR and exhibits reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. []
Relevance: Both PF-06459988 and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one incorporate a 1-methyl-1H-pyrazolyl group. The presence of this common structural motif in different classes of kinase inhibitors suggests its potential importance for interactions with the kinase active site. []
Compound Description: GDC-0994 is a selective, orally bioavailable inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), currently in early clinical development. []
Relevance: GDC-0994 and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one share the 1-methyl-1H-pyrazolyl structural motif. Though the core structures are different, the presence of this shared moiety underscores its value as a building block in medicinal chemistry, particularly in kinase inhibitor development. []
Compound Description: SAR216471 is a potent, selective, reversible P2Y12 antagonist. This compound exhibits strong in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel. []
Relevance: SAR216471 features a 5-methyl-1H-pyrazol-1-yl group, which shares a similar substitution pattern with the 1-methyl-1H-pyrazol-3-yl group found in 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. This highlights the recurring use of substituted pyrazoles in medicinal chemistry for various therapeutic targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.